3-Aminoadamantane-1-carboxylic acid
Description
Significance of Adamantane (B196018) Derivatives in Contemporary Chemical Sciences
Adamantane and its derivatives are pivotal in various areas of chemical science due to their unique combination of properties. researchgate.netresearchgate.net
The adamantane scaffold, a perfectly symmetrical and strain-free tricyclic hydrocarbon, provides a rigid and sterically demanding framework. researchgate.netresearchgate.netiris-biotech.de This rigidity is highly advantageous in research as it allows for the precise spatial arrangement of functional groups, which is crucial for studying molecular interactions and designing molecules with specific biological activities. researchgate.netpublish.csiro.au Its lipophilic nature often enhances the solubility of compounds in nonpolar environments and can improve their transport across biological membranes. iris-biotech.demdpi.comnih.gov The steric bulk of the adamantane cage can also shield attached functional groups from metabolic degradation, thereby increasing the stability of the molecule. publish.csiro.au Furthermore, the adamantane moiety has been explored as a bioisostere for phenyl rings, offering a three-dimensional alternative to the "flat land" of many traditional drug molecules. researchgate.netpublish.csiro.au Its utility extends to materials science, where it serves as a building block for polymers and metal-organic frameworks, and in catalysis, where its inert and bulky nature can be exploited in catalyst design. researchgate.netmdpi.com
Polycyclic aminocarboxylic acids are a class of compounds that incorporate a rigid, multi-ring structure with both an amino and a carboxylic acid functional group. wikipedia.org These bifunctional molecules are valuable building blocks in organic synthesis. The presence of both acidic (carboxyl) and basic (amino) groups allows for a wide range of chemical transformations, including peptide synthesis, where they can be incorporated as unnatural amino acids to introduce conformational constraints or specific recognition elements. iris-biotech.degoogle.com The rigid polycyclic framework, such as the adamantane cage in 3-Aminoadamantane-1-carboxylic acid, imparts a high degree of pre-organization, which can be beneficial in the synthesis of complex molecular architectures, including supramolecular assemblies and ligands for metal coordination. wikipedia.orgrsc.org The defined spatial orientation of the functional groups in these molecules is also exploited in the asymmetric synthesis of other chiral compounds. acs.orgdntb.gov.ua
Historical Context of this compound Research
The journey of this compound from its initial synthesis to its current research applications reflects the evolution of synthetic methodologies and the expanding interest in adamantane-based compounds.
Early synthetic routes to this compound often started from adamantane-1-carboxylic acid. science.org.gesioc-journal.cn A common strategy involved the Ritter reaction, where adamantane-1-carboxylic acid is treated with a mixture of nitric acid and sulfuric acid, followed by the addition of acetonitrile (B52724) to introduce the acetamido group at the 3-position. science.org.ge Subsequent hydrolysis of the resulting 3-acetylaminoadamantane-1-carboxylic acid under acidic conditions yields this compound hydrochloride. science.org.geambeed.comresearchgate.net
Over time, researchers have worked to refine these methods to improve yields and simplify procedures. For instance, investigations into the hydrolysis step have shown that while it is effective, it can sometimes lead to the formation of byproducts like 3-chloroadamantane-1-carboxylic acid. science.org.ge Alternative approaches have also been explored, such as those starting from 1-adamantanecarboxylic acid and proceeding through a series of reactions including bromination and Curtius rearrangement, although these can be multi-step processes. sioc-journal.cnresearchgate.net The development of more efficient and direct synthetic pathways remains an active area of research.
A simplified scheme to obtain the target product involves processing adamantane-1-carboxylic acid with a mixture of sulfuric acid, nitric acid, and oleum (B3057394), followed by decomposition on ice. science.org.ge This highlights the continuous effort to streamline the synthesis of this important compound.
Initial interest in this compound and its derivatives was often linked to their potential as building blocks for novel compounds with interesting pharmacological properties. google.com However, the scope of research has since broadened significantly.
The unique γ-amino acid structure of this compound, with its rigid adamantane backbone, has made it a valuable tool for structure-activity relationship (SAR) studies. iris-biotech.de By incorporating this moiety into peptides or other bioactive molecules, researchers can probe the influence of conformational rigidity and lipophilicity on biological activity. iris-biotech.de
Furthermore, the bifunctional nature of this compound has led to its use in the synthesis of more complex molecules. For example, it has been used to create derivatives for applications in materials science and supramolecular chemistry. mdpi.com The ability to functionalize both the amino and carboxylic acid groups allows for the construction of elaborate molecular scaffolds. nih.gov Research continues to explore the potential of this compound as a versatile starting material for a wide range of chemical applications, moving far beyond its initial synthetic discovery. nih.gov
Research Findings on this compound and its Derivatives
| Derivative | Synthetic Method | Key Findings | Reference |
| This compound hydrochloride | Hydrolysis of 3-acetylaminoadamantane-1-carboxylic acid with HCl | Main product of the hydrolysis, though 3-chloroadamantane-1-carboxylic acid can be a byproduct. | science.org.geresearchgate.net |
| 3-(N-benzoyl)aminoadamantane-1-carboxylic acid | Benzoylation of this compound hydrochloride | Successful synthesis confirmed by IR, 1H-NMR, and 13C-NMR spectra. | science.org.geresearchgate.net |
| This compound methyl ester hydrochloride | Esterification of this compound hydrochloride with thionyl chloride in methanol (B129727) | Provides a derivative for further synthetic modifications. | ambeed.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-aminoadamantane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPOKYGSYKBAAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6240-10-4 | |
| Record name | 3-aminoadamantane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways to 3-Aminoadamantane-1-carboxylic Acid
The construction of this compound is predominantly achieved through two distinct synthetic routes. The first involves the functionalization of the adamantane (B196018) cage at the C-3 position via a Ritter reaction, followed by hydrolysis. The second is a multi-step sequence initiated by bromination, followed by an azido-Curtius rearrangement and subsequent hydrolysis.
The Ritter reaction provides an efficient method for introducing an amino group at a tertiary carbon atom of the adamantane skeleton. wikipedia.orgorganic-chemistry.org The reaction utilizes a nitrile, typically acetonitrile (B52724), in a strongly acidic medium to react with a carbocation generated at the bridgehead position. fiveable.mechemistry-reaction.com
A more detailed examination of the Ritter reaction pathway reveals a two-step process involving the formation and subsequent hydrolysis of an N-acylamino intermediate. science.org.ge The synthesis of 3-acetylaminoadamantane-1-carboxylic acid is conducted by reacting adamantane-1-carboxylic acid with acetonitrile in a potent electrophilic medium. science.org.ge
The hydrolysis of this intermediate, 3-acetylaminoadamantane-1-carboxylic acid, is typically achieved by boiling it in an aqueous solution of hydrochloric acid for 5 to 10 hours. science.org.geresearchgate.net This step cleaves the acetyl group to yield the primary amine. The reaction produces two main products: the desired this compound hydrochloride and a notable by-product, 3-chloroadamantane-1-carboxylic acid. science.org.geresearchgate.net The desired amino acid hydrochloride can be purified and isolated from the mixture. science.org.ge
| Step | Reactants | Conditions | Products | Ref. |
| Ritter Reaction | Adamantane-1-carboxylic acid, Acetonitrile, Electrophilic Media (HNO₃, H₂SO₄, Oleum) | 5-7°C, 2.5 hours | 3-acetylaminoadamantane-1-carboxylic acid | science.org.ge |
| Hydrolysis | 3-acetylaminoadamantane-1-carboxylic acid, Aqueous HCl | Boiling, 5-10 hours | This compound hydrochloride, 3-chloroadamantane-1-carboxylic acid | science.org.geresearchgate.net |
The success of the Ritter reaction on the adamantane-1-carboxylic acid substrate is critically dependent on the use of a highly electrophilic medium. A combination of nitric acid, sulfuric acid, and oleum (B3057394) is employed to facilitate the formation of the requisite adamantyl cation at the C-3 bridgehead position. science.org.ge This strong acid mixture promotes the generation of a stable tertiary carbocation, which is a key intermediate in the reaction mechanism. organic-chemistry.orgmdpi.com
The reaction is typically conducted at low temperatures (5-7°C), which suggests that controlling the reaction kinetics is essential to maximize the yield of the desired 3-substituted product and minimize potential side reactions or degradation of the starting material. science.org.ge The powerful acidic environment is necessary to overcome the relative stability of the adamantane cage and enable functionalization at the tertiary C-H bond. rsc.org
An alternative and robust pathway to this compound involves a multi-step sequence that begins with the selective bromination of the adamantane core. researchgate.netgoogle.com This is followed by a Curtius rearrangement, a reliable method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. wikipedia.orgorganic-chemistry.org
The initial and crucial step in this sequence is the synthesis of 3-bromo-1-adamantanecarboxylic acid. This intermediate is prepared by the direct bromination of adamantane-1-carboxylic acid. google.com The reaction is carried out by slowly adding the starting carboxylic acid to liquid bromine in the presence of a catalyst, such as anhydrous aluminum trichloride. google.comguidechem.com The conditions for this reaction are carefully controlled to ensure selective bromination at the C-3 position.
| Parameter | Condition |
| Starting Material | Adamantane-1-carboxylic acid |
| Reagents | Liquid Bromine, Anhydrous Aluminum Trichloride (catalyst) |
| Temperature | -20°C to 10°C, then raised to 20°C to 30°C |
| Reaction Time | 48 to 60 hours, followed by 5 hours at the higher temperature |
| Product | 3-bromo-1-adamantanecarboxylic acid |
Table data sourced from a patented synthesis method. google.com
This brominated intermediate serves as the precursor for the subsequent steps. The bromo-acid is converted to an acyl azide (B81097), which then undergoes the Curtius rearrangement to form an isocyanate. The final step is the hydrolysis of the isocyanate to yield this compound. google.com
Bromination-Azido-Curtius Rearrangement-Hydrolysis Sequence
Modified Curtius Rearrangement Protocols
The introduction of the C-3 amino group onto the adamantane-1-carboxylic acid framework is effectively achieved through a modified Curtius rearrangement. This method is favored as it often proceeds under milder conditions and can avoid the isolation of potentially hazardous acyl azide intermediates. The typical synthetic sequence commences with a precursor, such as 1-adamantanecarboxylic acid.
The process begins with the bromination of the adamantane core at a tertiary bridgehead position to yield 3-bromoadamantane-1-carboxylic acid guidechem.comguidechem.com. This intermediate is the direct substrate for the rearrangement. The "modified" protocol involves a one-pot conversion of the carboxylic acid to a protected amine without isolating the acyl azide nih.gov. This is commonly accomplished using diphenylphosphoryl azide (DPPA) researchgate.netthieme-connect.comenamine.net.
In this procedure, the carboxylic acid reacts with DPPA in the presence of a base, such as triethylamine, to form a phosphoryl mixed anhydride (B1165640) in situ. This intermediate rearranges upon heating, expelling nitrogen gas to form an isocyanate. The reaction is typically performed in a solvent containing an alcohol, like tert-butanol (B103910), which traps the highly reactive isocyanate intermediate directly, yielding a stable Boc-protected amine (tert-butoxycarbonyl) google.comwikipedia.org. This protected derivative is ideal for further synthetic manipulations.
Table 1: Key Stages of the Modified Curtius Rearrangement
| Step | Description | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Bromination | Introduction of a bromine atom at the C-3 position of 1-adamantanecarboxylic acid. | Liquid Bromine, Anhydrous Aluminum Trichloride | 3-Bromoadamantane-1-carboxylic acid |
| 2. Rearrangement & Trapping | One-pot reaction where the carboxylic acid is converted to an acyl azide which rearranges to an isocyanate, subsequently trapped by an alcohol. | Diphenylphosphoryl azide (DPPA), Triethylamine, tert-Butanol | 1-Carboxy-3-(tert-butoxycarbonylamino)adamantane |
Optimization of Debromination and Neutralization Steps
The term "debromination" in this synthetic context does not refer to the removal of the bromine atom as a separate step. Instead, the bromo-substituted precursor is consumed during the modified Curtius rearrangement. The critical subsequent steps involve the deprotection of the newly installed amino group and the neutralization of the resulting salt to isolate the final zwitterionic product, this compound.
Following the formation of the Boc-protected amino acid, the tert-butoxycarbonyl group is typically removed under acidic conditions. For instance, the compound can be refluxed in a strong acid solution, such as hydrobromic or hydrochloric acid google.com. This process cleaves the carbamate, yielding the ammonium (B1175870) salt of the amino acid (e.g., this compound hydrobromide).
Optimization of the neutralization step is crucial for maximizing the yield and purity of the final product. The acidic solution containing the ammonium salt is cooled, and a base is carefully added to bring the pH to the isoelectric point of the amino acid, causing it to precipitate out of the solution as a neutral zwitterion. The choice of base, rate of addition, and temperature control are key parameters. An equimolar amount of a base like sodium hydroxide (B78521) is often used, with the temperature maintained around 30°C during addition, followed by cooling to induce precipitation google.com. The resulting solid is then purified, typically by recrystallization from a suitable solvent such as methanol (B129727), to remove any remaining inorganic salts google.com.
Table 2: Parameters for Optimization of Neutralization
| Parameter | Variable | Impact on Optimization |
|---|---|---|
| Base Selection | Sodium Hydroxide, Potassium Hydroxide, etc. | Affects the resulting salt byproduct and solubility. |
| Temperature | Controlled addition at ~30°C, followed by cooling. | Influences the rate of precipitation and crystal size, affecting purity. |
| pH Control | Careful addition to reach the isoelectric point. | Crucial for maximizing precipitation and yield. |
| Purification | Recrystallization from solvents like methanol. | Removes inorganic salt byproducts, leading to a purer final product. |
Advanced Synthetic Modifications and Derivatization Strategies
Functionalization of the Carboxyl Group
The carboxylic acid moiety of this compound can be readily converted to its corresponding methyl ester. This transformation is valuable for modifying the compound's solubility, for use as a protecting group for the carboxyl function, or as an intermediate for further reactions like reduction or transesterification.
Direct esterification can be achieved under acidic conditions, a process known as the Fischer esterification. The reaction involves heating the amino acid in an excess of methanol with a strong acid catalyst, such as sulfuric acid or hydrogen chloride gas. However, to prevent unwanted side reactions at the amino group (such as N-methylation), it is standard practice to first protect the amine. If the synthesis starts from a Boc- or Fmoc-protected intermediate, the esterification can be performed directly. An alternative mild and efficient method involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature, which has proven effective for a wide range of amino acids nih.gov.
Table 3: Typical Conditions for Methyl Esterification
| Method | Reagents | Conditions | Key Feature |
|---|---|---|---|
| Fischer Esterification | Methanol (excess), H₂SO₄ or HCl (catalyst) | Reflux | Classic, cost-effective method; requires N-protection. |
| TMSCl Method | Methanol, Trimethylchlorosilane (TMSCl) | Room Temperature | Mild conditions, good to excellent yields for amino acids nih.gov. |
The formation of an amide bond by reacting the carboxyl group of this compound with a primary or secondary amine is a fundamental transformation. This reaction is central to incorporating the rigid adamantane scaffold into peptides or other molecular architectures to impart unique conformational constraints and lipophilicity iris-biotech.de.
Due to the low reactivity of carboxylic acids, direct amidation requires harsh conditions. Therefore, the carboxyl group must first be activated. This is accomplished using standard peptide coupling reagents. For this reaction, the amino group of the adamantane building block is typically protected with a group such as fluorenylmethyloxycarbonyl (Fmoc), making it a valuable building block for solid-phase peptide synthesis iris-biotech.de. The protected Fmoc-3-aminoadamantane-1-carboxylic acid can then be coupled with an amino acid or amine using a variety of activating agents. More recent, advanced methods focus on "green," one-pot processes that avoid traditional, often wasteful, coupling reagents nih.govrsc.org.
Table 4: Common Peptide Coupling Reagents for Amidation
| Reagent Class | Examples | Mechanism of Action |
|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDCI (EDC) | Forms a reactive O-acylisourea intermediate. |
| Uronium/Guanidinium | HBTU, HATU, HCTU | Forms a highly reactive activated ester. |
| Phosphonium (B103445) | BOP, PyBOP | Forms a reactive phosphonium ester. |
Functionalization of the Amino Group
Functionalization of the amino group is essential for controlling the reactivity of this compound during multi-step syntheses, particularly in peptide chemistry. The most common strategy is the introduction of a protecting group, which renders the amine nucleophilicity inert while reactions are carried out at the carboxyl terminus.
As mentioned, the synthesis via a modified Curtius rearrangement can directly yield a Boc-protected amine when tert-butanol is used as the trapping agent google.com. This Boc group is stable under a variety of conditions but can be easily removed with strong acid.
Alternatively, for applications in solid-phase peptide synthesis, the Fmoc protecting group is widely used. Fmoc-3-aminoadamantane-1-carboxylic acid is a commercially available or readily synthesized building block iris-biotech.de. The Fmoc group is stable to acidic conditions but can be selectively cleaved using a mild base, such as piperidine, allowing for the sequential addition of amino acids to the N-terminus. Beyond protection, the amino group can also undergo other reactions, such as acylation with acid chlorides or sulfonylation with sulfonyl chlorides, to create a diverse range of derivatives.
Table 5: Examples of N-Functionalization Reactions
| Reaction | Reagent | Product Functional Group | Purpose |
|---|---|---|---|
| Boc-Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) or via Curtius rearrangement | Boc-carbamate | Acid-labile protection. |
| Fmoc-Protection | Fmoc-Cl or Fmoc-OSu | Fmoc-carbamate | Base-labile protection for peptide synthesis. |
| Acylation | Acetyl chloride, Benzoyl chloride | Amide | Synthesis of N-acyl derivatives. |
| Sulfonylation | Tosyl chloride, Mesyl chloride | Sulfonamide | Synthesis of N-sulfonyl derivatives. |
Acylation Reactions (e.g., Benzoylation, Acetylation)
The amino group of this compound readily undergoes acylation reactions. These reactions are fundamental for creating amide derivatives.
Acetylation: The synthesis of 3-acetylaminoadamantane-1-carboxylic acid can be achieved through the Ritter reaction. One method involves reacting adamantane-1-carboxylic acid with a mixture of nitric acid, sulfuric acid, and oleum, followed by the addition of acetonitrile at low temperatures (5-7°C). science.org.ge An alternative high-purity synthesis involves the interaction of 3-hydroxyadamantane-1-carboxylic acid with acetonitrile in a sulfuric acid medium. science.org.ge Hydrolysis of the resulting 3-acetylaminoadamantane-1-carboxylic acid in boiling aqueous hydrochloric acid yields this compound hydrochloride. science.org.ge
Benzoylation: 3-(N-benzoyl)aminoadamantane-1-carboxylic acid can be synthesized from this compound hydrochloride. science.org.ge The reaction is carried out by stirring the starting material with sodium bicarbonate and benzoyl chloride in water. science.org.ge This type of reaction, involving an acid chloride and a base, is characteristic of the Schotten-Baumann reaction mechanism, which is commonly used for the benzoylation of compounds containing active hydrogen atoms, such as amines. medcraveonline.com
Table 1: Acylation Reactions of this compound Derivatives
| Reaction | Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Acetylation (via Ritter Reaction) | Adamantane-1-carboxylic acid | 1. HNO₃, H₂SO₄, Oleum 2. Acetonitrile | 3-Acetylaminoadamantane-1-carboxylic acid | Not specified | science.org.ge |
| Benzoylation | This compound hydrochloride | Benzoyl chloride, NaHCO₃, Water | 3-(N-benzoyl)aminoadamantane-1-carboxylic acid | 69.8% | science.org.ge |
Protection Group Chemistry (e.g., Boc, Fmoc)
To achieve selective reactions on either the carboxylic acid or other parts of the molecule, the highly reactive amino group is often temporarily protected. organic-chemistry.org This is a common strategy in multi-step organic synthesis, particularly in peptide synthesis.
tert-Butoxycarbonyl (Boc) Protection: The Boc group is a widely used acid-labile protecting group for amines. wikipedia.orgchemistrysteps.com The compound Boc-3-Amino-adamantane-1-carboxylic acid is a known derivative where the amino group is protected as a carbamate. iris-biotech.de This protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.org The Boc group is stable under basic and nucleophilic conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). wikipedia.orgchemistrysteps.com
(9H-fluoren-9-yl)methoxycarbonyl (Fmoc) Protection: The Fmoc group is another common amine-protecting group, notable for its base-lability. organic-chemistry.org Fmoc-3-Amino-adamantane-1-carboxylic acid is a building block used in chemical synthesis. iris-biotech.de The use of both Boc and Fmoc protecting groups allows for orthogonal protection strategies, where one group can be selectively removed in the presence of the other, enabling complex molecular constructions. organic-chemistry.orgorganic-chemistry.org
Table 2: Protected Derivatives of this compound
| Protected Compound Name | Protecting Group | Chemical Formula | Molecular Weight | CAS Number | Reference |
|---|---|---|---|---|---|
| Boc-3-Amino-adamantane-1-carboxylic acid | Boc | C₁₆H₂₅NO₄ | 295.38 g/mol | 71740-76-6 | iris-biotech.de |
| Fmoc-3-Amino-adamantane-1-carboxylic acid | Fmoc | Not specified | Not specified | Not specified | iris-biotech.de |
Adamantane Core Functionalization and Substitutions
Beyond modifying the existing functional groups, the adamantane cage itself can be functionalized. This allows for the introduction of new substituents and the creation of more complex, poly-substituted derivatives.
Direct functionalization of the strong tertiary (3°) and secondary (2°) C-H bonds of the adamantane core is a significant challenge in synthetic chemistry. nih.gov Recent advances have focused on catalyst-controlled methods to achieve high selectivity.
Photoredox and H-atom Transfer (HAT) Catalysis: Methods utilizing photoredox and hydrogen atom transfer (HAT) catalysis have been developed for the direct functionalization of adamantanes. acs.org These strategies can show excellent chemoselectivity for the strong 3° C–H bonds. acs.org This approach allows for the introduction of various groups by directly converting C-H bonds to C-C bonds, avoiding the need for pre-functionalized substrates. nih.govrsc.org The selectivity of these reactions can be controlled by the choice of catalyst, sometimes enabling a reversal of selectivity compared to other photochemical systems. acs.org
Creating adamantane derivatives with substituents at two bridgehead positions (e.g., positions 1 and 3) is a key strategy for building symmetrical molecules.
Koch-Haaf Carbonylation: Symmetrically disubstituted bridgehead adamantane derivatives can be prepared using 1-adamantane carboxylic acid as a starting material. researchgate.net A crucial step is the synthesis of 1,3-adamantane dicarboxylic acid, which is achieved through a Koch-Haaf carbonylation reaction on 1-adamantane carboxylic acid. researchgate.net These dicarboxylic acids are important intermediates for preparing other multi-substituted adamantane derivatives. researchgate.net
The synthesis of adamantanes bearing multiple carboxylic acid groups is of interest for creating building blocks for new materials. samgtu.ru
One-Pot Synthesis via Bott and Koch–Haaf Reactions: A one-pot method has been developed to prepare substituted 3-carboxymethyl-1-adamantylcarboxylic acids from 1-hydroxyl derivatives of adamantane. samgtu.ru This process utilizes a combination of the Bott and the Koch–Haaf reactions to afford the polycarboxylic acids in good yields (53–81%). samgtu.ruresearchgate.net The presence of multiple carboxyl groups in a rigid adamantane structure makes these compounds valuable as building blocks for further synthesis. samgtu.ru
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of these reactions is key to optimizing conditions and predicting outcomes.
Ritter Reaction Mechanism: In the synthesis of 3-acetylaminoadamantane-1-carboxylic acid, a proposed mechanism involves the formation of a carbocation at the bridgehead position of the adamantane core in the strong acid medium. science.org.ge This carbocation is then attacked by the nitrogen atom of acetonitrile, forming a nitrilium ion intermediate. Subsequent hydration and deprotonation lead to the final acetylamino product. science.org.ge
C-H Functionalization Mechanism: For selective C-H functionalization, mechanistic proposals often involve the generation of radical cations. acs.org For example, in certain arylations of diamondoids (which include adamantane), the proposed mechanism involves direct oxidation of the hydrocarbon by an excited state photocatalyst. This is followed by selective proton loss from a specific position, which is then trapped by a nucleophile. acs.org
Schotten-Baumann Reaction: The benzoylation of the amino group with benzoyl chloride in the presence of a base follows the well-established Schotten-Baumann mechanism. medcraveonline.com The base deprotonates the amine, increasing its nucleophilicity for attack on the carbonyl carbon of the benzoyl chloride.
Proposed Reaction Mechanisms for Key Synthetic Steps
The introduction of the amino group at the C-3 position of an adamantane-1-carboxylic acid precursor is a critical step. Two primary reaction mechanisms are often proposed for this transformation: the Ritter reaction and the Curtius rearrangement.
Ritter Reaction: The Ritter reaction provides a direct route to N-alkyl amides from nitriles and a source of a stable carbocation. In the context of synthesizing this compound derivatives, a plausible pathway starts with a 3-hydroxyadamantane-1-carboxylic acid derivative. In the presence of a strong acid, the hydroxyl group is protonated and leaves as a water molecule, generating a stable tertiary carbocation at the C-3 position of the adamantane ring. This carbocation is then attacked by the nitrogen atom of a nitrile (e.g., acetonitrile). The resulting nitrilium ion intermediate is subsequently hydrolyzed to yield the corresponding N-acetylated amino derivative, which can then be hydrolyzed to the primary amine.
A proposed mechanism for the Ritter reaction in the synthesis of a 3-aminoadamantane derivative is as follows:
Carbocation Formation: The tertiary alcohol at the C-3 position is protonated by a strong acid, followed by the loss of a water molecule to form a stable adamantyl carbocation.
Nucleophilic Attack by Nitrile: The lone pair of electrons on the nitrogen atom of the nitrile attacks the carbocation, forming a nitrilium ion intermediate.
Hydrolysis: The nitrilium ion is then attacked by water, and subsequent tautomerization and deprotonation lead to the formation of the N-acylamidoadamantane derivative.
Hydrolysis of the Amide: The resulting amide is then hydrolyzed under acidic or basic conditions to yield the final 3-aminoadamantane derivative.
Curtius Rearrangement: The Curtius rearrangement offers an alternative pathway, starting from a carboxylic acid derivative. This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be converted to the desired amine. For the synthesis of this compound, a plausible precursor would be 3-bromoadamantane-1-carboxylic acid. The carboxylic acid can be converted to an acyl chloride and then to an acyl azide.
The proposed mechanism for the Curtius rearrangement in this context is:
Acyl Azide Formation: The carboxylic acid at the C-3 position (or a precursor that can be converted to it) is transformed into an acyl azide, typically via the corresponding acyl chloride and reaction with an azide salt.
Rearrangement to Isocyanate: Upon heating, the acyl azide undergoes a concerted rearrangement where the adamantyl group migrates from the carbonyl carbon to the adjacent nitrogen atom with the simultaneous loss of nitrogen gas, forming an isocyanate. organic-chemistry.org This rearrangement is believed to be a concerted process, with the migration of the R-group and the loss of nitrogen gas happening simultaneously. organic-chemistry.org
Formation of the Amine: The resulting isocyanate can be trapped with various nucleophiles. For instance, reaction with water leads to the formation of a carbamic acid, which readily decarboxylates to yield the primary amine.
Stereochemical Considerations in Synthetic Transformations
The rigid, cage-like structure of adamantane imparts unique stereochemical properties to its derivatives. In the case of this compound, the functional groups are located at two of the four equivalent bridgehead (tertiary) carbon atoms. The adamantane core itself is achiral.
When introducing two different substituents at the 1 and 3 positions, the resulting molecule is also achiral as it possesses a plane of symmetry that passes through the C-1 and C-3 atoms and bisects the molecule. Therefore, the synthesis of this compound does not typically involve the generation of stereoisomers that would require separation.
However, if the adamantane core is already substituted in a way that breaks its symmetry, the introduction of the amino and carboxylic acid groups could lead to the formation of diastereomers. The stereochemical outcome of the functionalization reactions would then depend on the directing effects of the existing substituents and the reaction mechanism.
For instance, in the Curtius rearrangement, the migration of the alkyl group is known to proceed with complete retention of configuration at the migrating carbon. organic-chemistry.org In the context of a chiral, substituted adamantane precursor, this would mean that the stereochemistry at the bridgehead carbon undergoing migration would be preserved in the final amine product.
Recent studies on the enantioselective desymmetrization of 1,3-disubstituted adamantane derivatives via rhodium-catalyzed C-H bond amination have demonstrated the possibility of creating optically active amino acids containing the adamantane core. nih.govacs.orgmdpi.com These methods utilize chiral catalysts to control the stereochemistry of the amination step, leading to enantioenriched products. While not directly applied to the synthesis of the parent this compound, these findings highlight the potential for stereocontrolled synthesis of more complex, chiral derivatives.
Iii. Characterization Techniques in 3 Aminoadamantane 1 Carboxylic Acid Research
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are the cornerstone of molecular characterization, providing detailed information about the connectivity of atoms and the functional groups present within a molecule. For 3-aminoadamantane-1-carboxylic acid, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are indispensable tools.
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local magnetic fields around atomic nuclei, providing detailed information about the structure and chemical environment of a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are used to characterize this compound.
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The most downfield signal is typically that of the carboxylic acid carbon, owing to the strong deshielding effect of the two oxygen atoms. The carbons of the adamantane (B196018) cage appear at characteristic chemical shifts, which can be assigned based on their proximity to the electron-withdrawing amino and carboxyl substituents.
Below is a table of representative ¹³C NMR chemical shifts for the adamantane core and functional groups, based on data from analogous structures. mdpi.com
| Carbon Atom | Representative Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | ~177 |
| Quaternary Adamantane Carbon (C-COOH) | ~41-43 |
| Quaternary Adamantane Carbon (C-NH₂) | ~58-60 |
| Adamantane CH | ~34-38 |
| Adamantane CH₂ | ~29-43 |
Infrared Spectroscopy (IR)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of the carboxylic acid and amino groups.
The most prominent feature in the IR spectrum is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid group, which typically appears in the region of 1680-1710 cm⁻¹. mdpi.com Another characteristic feature is the broad absorption band in the region of 2500-3300 cm⁻¹, which is due to the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching vibrations. The N-H stretching vibrations of the primary amine group usually appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration can be observed in the 1000-1250 cm⁻¹ region. The various C-H stretching and bending vibrations of the adamantane cage are also present in the spectrum.
A summary of the expected characteristic IR absorption bands is provided in the table below. mdpi.cominstanano.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1680-1710 | Strong, Sharp |
| Amine | N-H Stretch | 3300-3500 | Medium |
| Amine | N-H Bend | 1550-1650 | Medium |
| Adamantane | C-H Stretch | 2850-2950 | Strong |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. For this compound (C₁₁H₁₇NO₂), the molecular weight is 195.26 g/mol . nih.gov
In a mass spectrum of this compound, a molecular ion peak ([M]⁺) would be expected at m/z 195. The fragmentation of the molecular ion can provide further structural confirmation. Common fragmentation pathways for adamantane derivatives involve the loss of functional groups or cleavage of the cage structure. For this compound, characteristic fragments might include the loss of the carboxylic acid group (-COOH, 45 Da) or the amino group (-NH₂, 16 Da). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule and its fragments, which allows for the unambiguous determination of its elemental formula.
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for confirming the empirical and molecular formula of a newly synthesized compound and assessing its purity. For this compound (C₁₁H₁₇NO₂), the theoretical elemental composition can be calculated from its molecular formula.
The experimental values obtained from elemental analysis are then compared to the theoretical values. A close agreement between the experimental and calculated percentages, typically within ±0.4%, is considered evidence of the compound's purity and correct elemental composition. researchgate.net
The theoretical elemental composition of this compound is presented in the table below.
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.01 | 11 | 132.11 | 67.66 |
| Hydrogen | H | 1.01 | 17 | 17.17 | 8.79 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 7.18 |
| Oxygen | O | 16.00 | 2 | 32.00 | 16.39 |
| Total | 195.29 | 100.00 |
Iv. Theoretical and Computational Studies
Molecular Modeling of 3-Aminoadamantane-1-carboxylic Acid and its Derivatives
Molecular modeling techniques are instrumental in visualizing and understanding the three-dimensional properties of this compound and its derivatives. These methods allow for the exploration of their structural and interactive potential.
Conformational Analysis and Molecular Geometries
The adamantane (B196018) cage itself is a highly rigid and virtually strain-free structure, composed of three fused cyclohexane (B81311) rings in a diamond-like arrangement. This inherent rigidity significantly limits the conformational freedom of the molecule. The primary sources of conformational variability in this compound arise from the rotation of the amino and carboxylic acid functional groups.
Computational studies, often employing molecular mechanics methods, have been used to investigate the conformational behavior of adamantane derivatives. researchgate.net For this compound, the most stable conformations are determined by the orientation of the -NH2 and -COOH groups relative to the adamantane skeleton and to each other. The geometry of the adamantane skeleton, characterized by C-C bond lengths of approximately 1.54 Å and near-tetrahedral bond angles, is largely unaffected by the substituents. cdnsciencepub.com However, the presence of the amino and carboxylic acid groups introduces asymmetry to the otherwise highly symmetrical parent adamantane molecule.
Table 1: Computed Geometric Parameters for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₇NO₂ | nih.gov |
| Molecular Weight | 195.26 g/mol | nih.gov |
| XLogP3-AA | -1.6 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
| Exact Mass | 195.125928785 Da | nih.gov |
| Monoisotopic Mass | 195.125928785 Da | nih.gov |
| Topological Polar Surface Area | 63.3 Ų | nih.gov |
| Heavy Atom Count | 14 | nih.gov |
| Formal Charge | 0 | nih.gov |
| Complexity | 286 | nih.gov |
This data is computationally generated and provides a theoretical baseline for the molecule's properties.
Prediction of Intermolecular Interactions
The amino and carboxylic acid groups in this compound are capable of forming strong intermolecular hydrogen bonds. The -COOH group can act as both a hydrogen bond donor and acceptor, while the -NH2 group primarily acts as a donor. These interactions are crucial in determining the crystal packing of the molecule and its interactions with biological targets.
Molecular modeling can predict the formation of dimers and larger aggregates through these hydrogen bonds. For instance, carboxylic acids commonly form centrosymmetric dimers in the solid state, with two molecules held together by a pair of O-H···O hydrogen bonds. cdnsciencepub.com The amino group can also participate in N-H···O or N-H···N hydrogen bonds, leading to more complex three-dimensional networks.
Beyond hydrogen bonding, the lipophilic adamantane cage contributes significantly to intermolecular interactions through van der Waals forces. iris-biotech.de This bulky, hydrophobic moiety can engage in favorable contacts within the binding pockets of proteins, a feature that is often exploited in drug design. iris-biotech.denih.gov Computational methods can be used to predict how these hydrophobic interactions, in concert with the polar interactions of the functional groups, govern the binding of this compound derivatives to specific biological targets. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed understanding of the electronic properties of this compound. acs.org These methods are essential for predicting reactivity and elucidating reaction mechanisms at the atomic level.
Electronic Structure and Reactivity Descriptors
The electronic structure of this compound is characterized by the interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid group, mediated by the saturated adamantane framework. Quantum chemical calculations can determine a variety of electronic properties and reactivity descriptors.
Table 2: Calculated Global Reactivity Descriptors
| Descriptor | Definition | Significance |
| Highest Occupied Molecular Orbital (HOMO) Energy | Energy of the highest energy orbital containing electrons. | Indicates the ability to donate electrons; higher HOMO energy suggests greater reactivity as a nucleophile. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Energy of the lowest energy orbital without electrons. | Indicates the ability to accept electrons; lower LUMO energy suggests greater reactivity as an electrophile. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |
| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. | A measure of the molecule's tendency to be oxidized. |
| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | A measure of the molecule's tendency to be reduced. |
| Electronegativity (χ) | The ability of an atom or molecule to attract electrons. | Calculated as -(IP + EA)/2. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Calculated as (IP - EA)/2. A larger value indicates greater stability. |
| Chemical Softness (S) | The reciprocal of chemical hardness. | A measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Calculated as μ²/2η, where μ is the chemical potential (-χ). |
These descriptors, calculated using quantum chemical methods, provide a quantitative basis for understanding the molecule's reactivity. acs.org
The presence of the amino and carboxyl groups creates localized areas of high and low electron density, which are the primary sites for chemical reactions. The nitrogen atom of the amino group and the oxygen atoms of the carboxylic acid are nucleophilic centers, while the carbonyl carbon is an electrophilic center.
Mechanistic Pathway Calculations for Chemical Reactions
Quantum chemical calculations are a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the most likely mechanism.
For example, in the synthesis of amides from this compound, computational methods can be used to model the addition-elimination mechanism. khanacademy.org This would involve calculating the energy barrier for the nucleophilic attack of an amine on the carbonyl carbon of the carboxylic acid (often activated, for instance, with DCC), the formation of a tetrahedral intermediate, and the subsequent elimination of a leaving group. khanacademy.org Similarly, the mechanism of esterification can be studied by modeling the Fischer esterification reaction, including the protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent dehydration.
These calculations can also shed light on the regioselectivity of reactions. For instance, in reactions involving the adamantane cage itself, such as electrophilic substitution, computational models can predict which of the tertiary carbon atoms is most susceptible to attack.
Computational Approaches in Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and aim to understand how modifications to a molecule's structure affect its biological activity. oncodesign-services.comazolifesciences.com Computational methods play a crucial role in modern SAR by allowing for the rapid in silico evaluation of large numbers of compounds. nih.gov
For this compound and its derivatives, computational SAR approaches can be used to:
Identify Key Structural Features: By systematically modifying the structure of this compound in a computer model and predicting the effect on binding to a target protein, it is possible to identify which parts of the molecule are essential for activity. For example, the relative importance of the amino group, the carboxylic acid group, and the adamantane cage can be assessed.
Guide Lead Optimization: Once a lead compound is identified, computational models can be used to suggest modifications that might improve its potency, selectivity, or pharmacokinetic properties. oncodesign-services.com This can involve adding or removing functional groups, altering the stereochemistry, or modifying the adamantane scaffold itself.
Develop Predictive Models: By training machine learning algorithms on experimental data for a series of adamantane derivatives, it is possible to create quantitative structure-activity relationship (QSAR) models. oncodesign-services.com These models can then be used to predict the biological activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
The use of computational SAR is often an iterative process, where predictions from computer models are used to guide experimental work, and the results of these experiments are then used to refine the computational models. This synergy between computational and experimental approaches can significantly accelerate the drug discovery process. oncodesign-services.com
Ligand Design Principles Incorporating Adamantane Scaffolds
The adamantane cage is a highly valued scaffold in medicinal chemistry and ligand design due to its unique combination of structural and physical properties. nih.gov Its utility stems from several key principles that chemists exploit to enhance the pharmacological profiles of bioactive molecules.
The most significant feature of the adamantane moiety is its rigid, three-dimensional, and highly symmetrical structure. researchgate.net Unlike flexible alkyl chains, the adamantane core provides a conformationally constrained anchor, which can precisely orient appended functional groups into optimal positions for interaction with a protein's binding site. scispace.com This rigidity reduces the entropic penalty upon binding, potentially leading to higher affinity and selectivity.
In the context of this compound, the adamantane cage acts as the rigid scaffold, while the amino and carboxylic acid groups provide key interaction points. These functional groups are capable of forming hydrogen bonds, salt bridges, and other electrostatic interactions, which are critical for molecular recognition by a biological target. The specific 1,3-substitution pattern on the adamantane bridgeheads defines a precise spatial relationship between the acidic (carboxyl) and basic (amino) centers, making it a rigid analog of neurotransmitters like gamma-aminobutyric acid (GABA). scispace.comresearchgate.net This combination of a rigid, lipophilic core with strategically placed functional groups makes adamantane-based amino acids compelling structures for ligand design. researchgate.net
Table 1: Physicochemical Properties of the Adamantane Scaffold for Ligand Design
| Property | Description | Advantage in Ligand Design |
| Rigidity | The cage-like structure is conformationally locked. | Reduces entropic loss upon binding; allows precise positioning of functional groups. researchgate.netscispace.com |
| Lipophilicity | Highly nonpolar hydrocarbon cage. | Enhances membrane permeability and hydrophobic interactions with target binding sites. nih.govpensoft.net |
| Three-Dimensionality | Occupies a defined, spherical volume of space. | Acts as a bulky anchor to fill and occupy binding pockets effectively. scispace.com |
| Biocompatibility | Generally exhibits low toxicity in biological systems. | Favorable for development as a therapeutic agent. researchgate.netpensoft.net |
| Metabolic Stability | Resistant to metabolic degradation. | Can improve the in vivo half-life and overall pharmacokinetic profile of a drug. nih.gov |
In Silico Screening and Binding Affinity Predictions
In silico techniques, such as molecular docking and molecular dynamics (MD) simulations, are indispensable for predicting how a ligand like this compound might interact with a biological target. These computational methods allow researchers to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing. bohrium.comnih.gov
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and positions of the ligand within the protein's active site and then using a scoring function to estimate the binding affinity. For adamantane derivatives, docking studies can reveal how the bulky cage fits into hydrophobic pockets and how the functional groups form key interactions with amino acid residues. For instance, in silico studies on various adamantane derivatives have been performed to predict their potential as inhibitors for targets like the glutamate (B1630785) receptor and dipeptidyl peptidase 4 (DPP-4). researchgate.netksu.edu.saresearchgate.net
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. bohrium.comnih.gov MD simulations model the atomic movements of the system, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions, such as hydrogen bonds. ksu.edu.sa The results of these simulations can be further analyzed using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) to calculate the binding free energy, which offers a more accurate prediction of binding affinity than docking scores alone. nih.gov
In one study, a series of adamantane derivatives were evaluated in silico for their potential as DPP-4 inhibitors using tools like AutoDock Vina for docking. researchgate.net Such studies generate quantitative data, including predicted binding energies (often expressed in kcal/mol), which help rank compounds based on their theoretical potency. The most active compounds identified through these computational screens often contain a nitrogen atom in the side chain, highlighting the importance of specific functional groups for activity. researchgate.net
Table 2: Example of In Silico Docking Results for Adamantane Derivatives Against a Target Protein
Note: This table is illustrative, based on typical data from computational studies of adamantane derivatives against protein targets like DPP-4. researchgate.net
| Compound | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| This compound | -6.8 | H-bond with Glu205, Salt-bridge with Arg125, Hydrophobic contact with Tyr547 |
| 1-Adamantylcarboxamide | -6.2 | H-bond with Ser630, Hydrophobic contact with Phe357 |
| 3,5-Dimethyladamantane-1-carboxamide | -7.1 | Enhanced hydrophobic contact due to methyl groups, H-bond with Ser630 |
| N-(Adamant-1-yl)acetamide | -5.9 | H-bond with Tyr662, Hydrophobic contact with Val711 |
V. Applications in Medicinal Chemistry and Materials Science Research Excluding Clinical Data
Utilization as a Building Block in Medicinal Chemistry
3-Aminoadamantane-1-carboxylic acid serves as a versatile building block in the synthesis of complex organic molecules for medicinal chemistry research. biosynth.com The adamantane (B196018) cage provides a bulky, lipophilic moiety that can enhance the metabolic stability and target-binding affinity of drug candidates. iris-biotech.de
The adamantane framework is a key feature in the design of various enzyme inhibitors. Its rigid nature helps to properly orient functional groups for optimal interaction with enzyme active sites.
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a role in glucose homeostasis, making it a target for the development of anti-diabetic agents. nih.govoatext.com DPP-4 inhibitors, often called "gliptins," work by prolonging the action of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion. nih.govbeilstein-journals.org Research has focused on synthesizing novel DPP-4 inhibitors, and this compound derivatives have been explored as precursors for these compounds. researchgate.netresearchgate.net For instance, derivatives of adamantane carboxylic acid have been shown to be selective DPP-4 inhibitors. researchgate.net The synthesis of Vildagliptin, a known DPP-4 inhibitor, involves a key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which is reacted with 3-hydroxy-1-aminoadamantane. beilstein-journals.org While not a direct use of this compound, this highlights the importance of the aminoadamantane scaffold in the development of this class of inhibitors.
Table 1: Examples of Adamantane-Based DPP-4 Inhibitor Research
| Compound/Derivative | Research Finding | Reference(s) |
|---|---|---|
| 3,5-dimethyladamantane 1-carboxamide | Demonstrated selective DPP-4 inhibition with an IC50 of 53.94 μM. | researchgate.net |
| Vildagliptin | A DPP-4 inhibitor synthesized using an aminoadamantane derivative. | beilstein-journals.org |
| (1,3-diphenyl-1H-pyrazol-4-yl)methylamine analogs | Designed as DPP-4 inhibitors, with some showing inhibitory activity. | nih.gov |
The adamantane core is famously associated with antiviral drugs that target the M2 proton channel of the influenza A virus. nih.govnih.gov Amantadine, a simple aminoadamantane, was one of the first-generation drugs in this class. nih.gov Research has continued to explore adamantane derivatives, including those based on this compound, to overcome drug resistance. iris-biotech.denih.gov The rigid adamantane cage can be functionalized to create new inhibitors that are effective against both wild-type and drug-resistant strains of the influenza virus. nih.govub.edu For example, the conjugation of adamantane-containing drugs to polymeric chains has been investigated as a strategy to restore inhibition of drug-resistant mutants. iris-biotech.de
Table 2: Adamantane Derivatives as Influenza M2 Channel Inhibitors
| Compound/Scaffold | Key Feature/Activity | Reference(s) |
|---|---|---|
| Amantadine (1-aminoadamantane) | First-generation M2 inhibitor. | nih.gov |
| Spiroadamantane amine | Potent inhibitor of wild-type and V27A mutant M2 channels. | nih.gov |
| Polymeric conjugates of influenza drugs | Aim to restore activity against drug-resistant M2 mutants. | iris-biotech.de |
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. The incorporation of conformationally constrained amino acids is a common strategy in peptidomimetic design. upc.edu this compound, as a rigid γ-amino acid, is a valuable building block for creating peptidomimetics. researchgate.net Its adamantane cage restricts the conformational freedom of the peptide backbone, which can lead to increased receptor affinity by reducing the entropic penalty of binding. upc.edu The synthesis of peptides incorporating γ-aminoadamantanecarboxylic acids has been achieved in both solution and solid-phase synthesis. researchgate.net These adamantane-containing peptidomimetics are being explored for their potential applications in medicinal chemistry. researchgate.netbuyersguidechem.com
Adamantane derivatives have a history in neurological research, with memantine, a dimethyl derivative of amantadine, being an antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.gov This has spurred interest in exploring other adamantane-based compounds for their potential to modulate central nervous system (CNS) pathways. google.com Research has shown that 1-adamantane carboxylic acid possesses anti-seizure activity, potentially mediated through GABA-A receptors. nih.gov Given its structural similarity, this compound and its derivatives are also of interest in neurological research. google.com For example, adamantyl amide derivatives have been investigated as allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), which is implicated in various CNS disorders. google.com
Role in the Development of Advanced Materials
Synthesis of Functional Nanostructures
The well-defined tetrahedral geometry of the adamantane core is frequently exploited in the rational design of functional nanostructures. Derivatives of adamantane carboxylic acids are considered promising building blocks for creating these materials. researchgate.net The rigid scaffold ensures a predictable spatial arrangement of appended functional groups, a critical feature for self-assembly and molecular recognition processes. researchgate.net
One key application is in the development of dendrimers and other multivalent scaffolds. Researchers have designed polycationic dendrons based on tetra-functionalized adamantane cores to create highly branched, nanometer-sized molecules. pensoft.net In a similar vein, rigid multivalent scaffolds have been synthesized using an adamantane nucleus that presents multiple carboxylic acid groups for conjugating targeting ligands, while an amino group at another position provides a point for attaching other functional molecules. nih.gov This "3+1" approach allows for the construction of complex, orthogonally functionalized nanostructures. researchgate.net
Furthermore, adamantane carboxylates are used as precursors for inorganic nanocomposites. For example, transition-metal adamantane carboxylate salts can be synthesized via hydrothermal methods. google.com Subsequent thermal decomposition of these salts yields well-defined metal oxide nanocomposites, demonstrating the role of the adamantane derivative as a structural template. google.com
Table 1: Examples of Adamantane-Based Nanostructure Precursors
| Precursor Type | Nanostructure Application | Key Feature | Reference(s) |
|---|---|---|---|
| Tetra-functionalized Adamantane | Polycationic Dendrons | Controlled branching and size | pensoft.net |
| (3+1) Adamantane Scaffolds | Multivalent Binders | Orthogonal functionalization | nih.govresearchgate.net |
| Transition-Metal Adamantane Carboxylates | Metal Oxide Nanocomposites | Template for inorganic materials | google.com |
Integration into Polymeric Systems and Organic Hybrid Materials
The incorporation of the adamantane moiety into polymer backbones or as pendant groups can significantly enhance the material's properties. The bulkiness and rigidity of the adamantane cage are known to increase the glass transition temperature (Tg), thermal stability, and mechanical strength of polymers. mdpi.comresearchgate.net
Adamantane-containing polymers have been investigated for a range of applications. For instance, adamantane-based poly(aryl ether ketone) (PAPEK) has been used to create robust membranes for potential use in battery applications, where the adamantane unit helps to limit membrane swelling while maintaining high mechanical and thermal stability. mdpi.com Similarly, adamantyl-substituted copolyimides exhibit exceptionally high glass transition temperatures (>349°C) and good dimensional stability. researchgate.net The Fmoc-protected version of this compound, Fmoc-3-Amino-adamantane-1-carboxylic acid, serves as a ready-to-use building block for conjugation into polymeric chains through standard peptide synthesis techniques. iris-biotech.de
In the realm of hybrid materials, adamantane-based building blocks are crucial for constructing porous organic frameworks. These materials, synthesized from adamantane "knots" and organic "rods," can exhibit high thermal stability (up to 500°C) and large surface areas, making them suitable for gas storage and separation research. nih.gov The bifunctional nature of this compound makes it an ideal candidate for creating coordination polymers, where the carboxylate group binds to a metal center and the amino group is available for further functionalization or to direct the framework's structure.
Table 2: Properties of Adamantane-Containing Polymers
| Polymer Type | Key Property Enhancement | Research Application | Reference(s) |
|---|---|---|---|
| Poly(aryl ether ketone) (PAPEK) | High Rigidity, High Tg (237-260°C) | Advanced battery membranes | mdpi.com |
| Copolyimides | High Tg (>349°C), Thermal Stability | High-performance films | researchgate.net |
Precursors for Specialized Organic Ligands
The orthogonal positioning of the amino and carboxyl groups on the rigid adamantane scaffold makes this compound a valuable precursor for synthesizing specialized ligands for metal coordination and organocatalysis.
A notable example is the synthesis of novel, angle-shaped bifunctional ligands. By reacting 1-adamantanecarboxylic acid with various azoles (such as 1,2,4-triazole (B32235) or tetrazole) in a strong acid, researchers have prepared 3-(azol-1-yl)-1-adamantanecarboxylic acids. nih.gov These ligands, featuring a carboxylate at one bridgehead and a nitrogen-containing heterocycle at another, have been used to construct both 1D and 2D coordination polymers with copper(II) and nickel(II) ions. nih.gov The resulting metal-organic frameworks (MOFs) demonstrate how the adamantane derivative dictates the geometry and connectivity of the final structure. nih.gov
Vi. Future Research Directions and Perspectives
Development of Green Chemistry Approaches for Synthesis
Traditional synthetic routes for adamantane (B196018) derivatives often involve harsh reagents and generate significant waste. The future of 3-Aminoadamantane-1-carboxylic acid synthesis lies in the adoption of green chemistry principles to create more environmentally benign and efficient processes.
Key areas of future research include:
Solvent-Free Reactions: Developing synthetic methods that proceed under solvent-free conditions is a major goal. nih.govrsc.orgresearchgate.net For instance, multi-component reactions like the Biginelli reaction have been successfully employed for the synthesis of adamantane-containing dihydropyrimidine (B8664642) derivatives without the need for a solvent, significantly reducing waste and simplifying purification. nih.govrsc.orgresearchgate.net
Eco-Friendly Catalysts: Research is moving towards the use of greener catalysts. This includes using small amounts of catalysts like trifluoroacetic acid (TFA) or exploring the potential of magnetically separable nanocatalysts to facilitate easier recovery and reuse. nih.govfarmaciajournal.com
Atom Economy: Future synthetic strategies will focus on maximizing atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This can be achieved through reactions like one-pot syntheses that combine multiple steps without isolating intermediates. farmaciajournal.com
Alternative Energy Sources: The exploration of alternative energy sources such as microwave irradiation or ultrasound could lead to faster reaction times and reduced energy consumption compared to conventional heating methods.
| Green Chemistry Approach | Example Application | Key Advantages |
| Solvent-Free Synthesis | Biginelli reaction for adamantane-containing dihydropyrimidines. nih.govrsc.orgresearchgate.net | Reduced waste, cost-effectiveness, and simplified product isolation. nih.gov |
| Eco-Friendly Catalysis | Use of low concentration trifluoroacetic acid (TFA) as a catalyst. nih.govrsc.orgresearchgate.net | High efficiency, reduced catalyst loading, and lower environmental impact. nih.gov |
| Waste Reduction | Synthesis methods that do not require column chromatography for purification. farmaciajournal.com | Decreased use of solvents and silica (B1680970) gel, leading to a more sustainable process. farmaciajournal.com |
Advanced Derivatization for Novel Biological Activities
The rigid, lipophilic adamantane cage of this compound is a versatile scaffold that can be chemically modified to generate a diverse library of derivatives with novel biological activities.
Future research will likely focus on:
Targeted Anticancer Agents: The incorporation of the adamantane moiety into various heterocyclic structures has shown promise in developing new anticancer agents. nih.govrsc.orgresearchgate.net Future work will involve synthesizing and screening new derivatives against a wider range of cancer cell lines to identify more potent and selective compounds. rsc.orgresearchgate.net
Antimicrobial Compounds: There is ongoing interest in developing new adamantane-based antimicrobial agents to combat drug-resistant pathogens. farmaciajournal.com Derivatization strategies will aim to enhance the antimicrobial spectrum and potency of these compounds.
Neurotherapeutic Agents: The high lipophilicity of the adamantane core facilitates penetration of the blood-brain barrier, making it an attractive scaffold for developing drugs targeting the central nervous system. farmaciajournal.com Future derivatization efforts could lead to new treatments for neurodegenerative diseases. scispace.com
Enzyme Inhibitors: Adamantane derivatives have been successful as enzyme inhibitors, for example, as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes. farmaciajournal.com Advanced derivatization could yield inhibitors for other clinically relevant enzymes. scispace.com
| Derivative Class | Potential Biological Activity | Research Focus |
| Dihydropyrimidines | Anticancer. nih.govrsc.orgresearchgate.net | Synthesis of new analogs and evaluation against various cancer cell lines. rsc.orgresearchgate.netresearchgate.net |
| Thioureas | Antimicrobial, Neurotherapeutic. farmaciajournal.com | Exploration of structure-activity relationships to improve efficacy and target specificity. farmaciajournal.com |
| Peptides | Peptidomimetics, Organocatalysts. researchgate.net | Incorporation into peptides to create novel structures for medicinal and catalytic applications. researchgate.net |
| Coordination Polymers | Antiviral, Antibacterial. nih.gov | Assembly of new silver(I) coordination polymers for use in bioactive materials. nih.gov |
Expansion of Applications in Emerging Material Technologies
The unique, cage-like structure of the adamantane unit imparts desirable properties such as thermal stability, rigidity, and hydrophobicity, making this compound and its derivatives attractive building blocks for new materials.
Future research in this area will explore:
Bioactive Polymers: The incorporation of this compound into polymers can create materials with inherent biological activity. For example, silver coordination polymers containing adamantane ligands have demonstrated significant antiviral and antibacterial properties, paving the way for their use in healthcare settings. nih.gov
Drug Delivery Systems: The lipophilic nature of adamantane can be exploited to enhance the solubility and stability of pharmaceutical formulations. Future research could focus on designing adamantane-based liposomes, dendrimers, or other nanostructures for targeted drug delivery.
Functional Materials: As a versatile building block, this compound can be used in the synthesis of a wide range of fine chemicals and specialty materials, including dyes, plastics, and perfumes. biosynth.com
Artificial Ion Channels: The ability to form oligomers from monomeric this compound derivatives opens up the possibility of creating artificial ion channels with specific transport properties. google.com
| Material Application | Role of Adamantane Moiety | Potential Future Development |
| Antimicrobial Biopolymers | Serves as a building block for silver coordination polymers with antimicrobial activity. nih.gov | Development of starch-based hybrid materials for biomedical surfaces and personal protective equipment. nih.gov |
| Drug Delivery | Acts as a lipophilic anchor to improve drug formulation and targeted release. | Design of advanced liposomal and dendritic systems for enhanced therapeutic efficacy. |
| Specialty Chemicals | Functions as a robust and versatile scaffold. biosynth.com | Synthesis of novel dyes, high-performance plastics, and unique fragrance components. biosynth.com |
| Artificial Ion Channels | Forms the monomeric unit for oligomerization into channel-like structures. google.com | Creation of synthetic channels for applications in biosensing and molecular transport. google.com |
Deeper Mechanistic Understanding Through Advanced Analytical Techniques
A more profound understanding of the reaction mechanisms, structure-activity relationships (SAR), and physicochemical properties of this compound and its derivatives is crucial for rational design and optimization. Advanced analytical techniques will be instrumental in achieving this.
Future research will increasingly rely on:
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy will continue to be essential for structural elucidation of new derivatives. farmaciajournal.comscience.org.ge
Mass Spectrometry (MS): High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is vital for reaction monitoring, impurity profiling, and metabolic studies. researchgate.netd-nb.inforesearchgate.net The development of new derivatization reagents can enhance the sensitivity and specificity of LC-MS analysis for carboxylic acids. d-nb.info
In-line and On-line Process Analytical Technology (PAT): The integration of real-time analytical tools like FT-IR and Raman spectroscopy directly into the reaction stream allows for continuous monitoring and optimization of synthetic processes, aligning with the principles of Quality by Design (QbD). rsc.org
Computational Modeling: Molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations can provide invaluable insights into the interactions of adamantane derivatives with biological targets and help elucidate reaction mechanisms. researchgate.netmdpi.com These computational approaches can guide the design of new molecules with enhanced properties.
| Analytical Technique | Application in Adamantane Research | Future Perspective |
| NMR and FT-IR Spectroscopy | Structural confirmation of synthesized compounds. farmaciajournal.comscience.org.ge | Used in combination with 2D NMR techniques for detailed structural analysis of complex derivatives. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification and identification of derivatives and metabolites. researchgate.netd-nb.info | Employment of novel derivatization strategies to improve ionization and detection of adamantane carboxylic acids. d-nb.inforesearchgate.net |
| Process Analytical Technology (PAT) | Real-time monitoring of continuous flow synthesis. rsc.org | Increased adoption for process intensification, enabling more efficient and controlled manufacturing. rsc.orgresearchgate.net |
| Molecular Dynamics (MD) Simulations | Studying the interaction of adamantane derivatives with lipid membranes and protein binding pockets. mdpi.com | Guiding the rational design of new drugs and materials by predicting their behavior at the molecular level. mdpi.com |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 3-aminoadamantane-1-carboxylic acid in laboratory settings?
- Methodological Answer : Researchers must adhere to GHS hazard classifications, including wearing PPE (gloves, lab coats, and safety goggles) and working in ventilated areas to avoid inhalation or skin contact . Immediate decontamination steps include rinsing affected skin/eyes with water for 15+ minutes and seeking medical attention for ingestion or inhalation . Storage requires sealed containers in cool, dry environments to prevent degradation .
Q. Which analytical techniques are recommended for characterizing purity and structural integrity?
- Methodological Answer : Standard methods include:
- HPLC-MS : For assessing purity and detecting impurities.
- NMR spectroscopy : To confirm molecular structure (e.g., distinguishing between adamantane backbone and amino/carboxylic substituents) .
- FT-IR : For functional group identification (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Q. How should researchers dispose of this compound waste?
- Methodological Answer : Follow local regulations for organic waste. Absorb liquid waste with inert materials (e.g., diatomaceous earth) and dispose via licensed hazardous waste facilities. Contaminated glassware requires alcohol rinsing before reuse .
Advanced Research Questions
Q. How can contradictions in hazard classification across safety data sheets (SDS) be resolved?
- Methodological Answer : Discrepancies (e.g., classifying skin irritation as Category 2 vs. citing H315/H319) necessitate experimental validation. Conduct in vitro assays (e.g., EpiDerm™ for skin irritation) and compare results with SDS sources. Document findings to update lab-specific risk assessments .
Q. What strategies optimize the synthetic yield of this compound?
- Methodological Answer : Key variables include:
- Catalyst selection : Use palladium-based catalysts for efficient amination .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics.
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation . Monitor intermediates via TLC and adjust stoichiometry dynamically.
Q. How can researchers address the lack of ecotoxicological data for environmental risk assessment?
- Methodological Answer : Design tiered studies:
- Acute toxicity assays : Use Daphnia magna or Vibrio fischeri for LC₅₀/EC₅₀ determination.
- Biodegradation studies : Apply OECD 301B guidelines to assess persistence in soil/water .
- Computational modeling : Predict bioaccumulation potential using QSAR tools (e.g., EPI Suite™) .
Q. What experimental approaches validate the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stress : Store samples at 40°C/75% RH for 6 months; analyze degradation via HPLC.
- Light exposure : Use ICH Q1B guidelines to test photostability .
- pH stability : Assess solubility and degradation in buffers (pH 3–9) .
Q. How can structural analogs (e.g., 1-Adamantanecarboxylic acid chloride) inform pharmacological studies?
- Methodological Answer : Compare bioactivity profiles:
- In vitro assays : Test inhibition of viral neuraminidase (e.g., influenza) or bacterial targets.
- SAR analysis : Modify the amino/carboxylic groups to enhance membrane permeability .
- Computational docking : Simulate interactions with biological targets (e.g., M2 proton channel) .
Data Contradiction and Validation
Q. How should conflicting reports on respiratory irritation potential be addressed?
- Methodological Answer : Replicate exposure scenarios in controlled settings:
- Inhalation chambers : Measure airborne particulate concentrations and monitor rodent models for inflammatory markers (e.g., IL-6, TNF-α) .
- Cross-reference SDS : Align findings with OSHA ( ) and EU CLP ( ) thresholds to reconcile classifications .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
